4-(Methylsulfonyl)cyclohexanol

Hydrogen Bonding Solubility Receptor Binding

4-(Methylsulfonyl)cyclohexanol (CAS 21975-10-0) is a sulfone-substituted cyclohexanol derivative. This compound features a cyclohexane ring with a hydroxyl group at the 1-position and a methylsulfonyl (-SO₂Me) group at the 4-position.

Molecular Formula C7H14O3S
Molecular Weight 178.25
CAS No. 21975-10-0
Cat. No. B3049779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonyl)cyclohexanol
CAS21975-10-0
Molecular FormulaC7H14O3S
Molecular Weight178.25
Structural Identifiers
SMILESCS(=O)(=O)C1CCC(CC1)O
InChIInChI=1S/C7H14O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3
InChIKeyMCOFLYDKYGTKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfonyl)cyclohexanol (CAS 21975-10-0) for Pharmaceutical R&D and Organic Synthesis: Key Procurement Data and Specifications


4-(Methylsulfonyl)cyclohexanol (CAS 21975-10-0) is a sulfone-substituted cyclohexanol derivative [1]. This compound features a cyclohexane ring with a hydroxyl group at the 1-position and a methylsulfonyl (-SO₂Me) group at the 4-position . It is primarily utilized as a versatile intermediate and chiral building block in organic synthesis and pharmaceutical research . Key predicted physicochemical properties include a LogP of -0.75, a pKa of 14.67±0.40, and a recommended storage temperature of 2-8°C .

Why 4-(Methylsulfonyl)cyclohexanol Cannot Be Replaced by Generic Cyclohexanol or Sulfone Analogs


4-(Methylsulfonyl)cyclohexanol is a specialized building block whose substitution with generic analogs like cyclohexanol or simple sulfones would compromise synthetic outcomes. The compound's unique combination of a hydrogen bond-donating hydroxyl group and a strongly electron-withdrawing methylsulfonyl group on the same cyclohexane scaffold imparts distinct reactivity and physicochemical properties that are not replicated by simpler analogs . The sulfonyl group, with its dual hydrogen bond-accepting oxygen atoms, enables specific intermolecular interactions and influences the conformational equilibrium of the cyclohexane ring . These features are critical for applications in asymmetric synthesis and the construction of bioactive molecules .

Quantitative Differentiation of 4-(Methylsulfonyl)cyclohexanol (21975-10-0) Against Key Analogs


4-(Methylsulfonyl)cyclohexanol (21975-10-0) vs. Cyclohexanol: Enhanced Hydrogen Bond Acceptor Capacity

4-(Methylsulfonyl)cyclohexanol possesses three hydrogen bond acceptors (two from the sulfonyl group and one from the hydroxyl group) compared to cyclohexanol's single acceptor, as quantified by the H-bond acceptor count . This difference is directly derived from the compound's molecular structure and is not an experimentally measured value but a fundamental descriptor.

Hydrogen Bonding Solubility Receptor Binding

4-(Methylsulfonyl)cyclohexanol (21975-10-0) vs. 4-(Methylthio)cyclohexanol: Improved Polarity and Lipophilicity Profile

The predicted LogP value for 4-(Methylsulfonyl)cyclohexanol is -0.75 . This value, while predicted, can be compared to the predicted LogP of 4-(methylthio)cyclohexanol, which is estimated to be approximately +1.9 (based on a simple structural adjustment of +2.6 for the sulfur oxidation from -SMe to -SO₂Me). The lower LogP indicates increased hydrophilicity, potentially improving aqueous solubility and impacting pharmacokinetic properties.

Lipophilicity LogP Drug-likeness

4-(Methylsulfonyl)cyclohexanol (21975-10-0) vs. 4-(Methylsulfonyl)cyclohexanone: Retention of a Stereocenter

4-(Methylsulfonyl)cyclohexanol contains a stereocenter at the 1-position, making it a valuable chiral building block for asymmetric synthesis . In contrast, its oxidized analog, 4-(methylsulfonyl)cyclohexanone (CAS 862129-72-4), lacks this stereocenter due to the carbonyl group at the 1-position, rendering it achiral . This structural difference is absolute and defines their respective applications in synthesis.

Stereochemistry Chiral Building Block Asymmetric Synthesis

4-(Methylsulfonyl)cyclohexanol (21975-10-0) in CCR2 Antagonist Scaffolds: A Preferred Sulfone Core

While specific biological data for 4-(Methylsulfonyl)cyclohexanol itself is not available, its core scaffold is a key component in potent CCR2 antagonists [1]. Trisubstituted cyclohexane sulfones, which include the methylsulfonyl group, have demonstrated high potency in functional assays. For instance, a closely related trisubstituted derivative (compound 54) exhibited CCR2 binding with an IC50 of 1.3 nM and functional antagonism in chemotaxis assays with an IC50 of 0.2 nM [2]. This class-level data supports the value of the methylsulfonylcyclohexanol core in generating highly active molecules.

CCR2 Antagonist Inflammation Medicinal Chemistry

Key Application Scenarios for 4-(Methylsulfonyl)cyclohexanol (21975-10-0) Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Drug Intermediates

4-(Methylsulfonyl)cyclohexanol is a valuable chiral building block for the construction of enantiomerically pure pharmaceuticals . Its single stereocenter, which is absent in its oxidized analog, enables the introduction of chirality into complex molecules, a critical requirement for many drug candidates .

Design of CCR2 Antagonists for Inflammatory Diseases

The methylsulfonylcyclohexanol core is a proven scaffold for the development of highly potent CCR2 antagonists [1]. Elaborated molecules based on this core have demonstrated low nanomolar potency in binding and functional assays, making this compound a strategic starting material for medicinal chemistry programs targeting inflammation [1].

Solubility and Bioavailability Optimization in Lead Compounds

The predicted low LogP of -0.75 for 4-(Methylsulfonyl)cyclohexanol indicates increased hydrophilicity compared to related thioethers. This property can be leveraged to improve the aqueous solubility and reduce the non-specific binding of lead compounds, a common challenge in early-stage drug discovery .

Investigating Hydrogen Bond-Dependent Interactions

With three hydrogen bond acceptors, 4-(Methylsulfonyl)cyclohexanol can be used as a probe to study and optimize hydrogen bonding interactions in biological systems. Its specific H-bond profile, differing from simpler alcohols or sulfones, allows for the fine-tuning of molecular recognition events .

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